molecular formula C12H10N2O2 B2568557 3-Pyrimidin-5-yl-benzoic acid methyl ester CAS No. 579475-04-0

3-Pyrimidin-5-yl-benzoic acid methyl ester

Cat. No.: B2568557
CAS No.: 579475-04-0
M. Wt: 214.224
InChI Key: CACBVCUXWFPXCE-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in this field. The incorporation of a pyrimidine ring into larger molecular structures, such as in 3-Pyrimidin-5-yl-benzoic acid methyl ester, creates compounds with unique electronic and steric properties, making them intriguing targets for synthesis and application-oriented research.

Significance of Pyrimidine and Benzoic Acid Scaffolds in Molecular Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. pharmaguideline.comresearchgate.netnih.gov Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for enzyme and receptor binding. Similarly, the benzoic acid scaffold is a common structural motif in pharmaceuticals and functional materials. The ester functional group, in this case, a methyl ester, can serve as a metabolic precursor to a carboxylic acid or can be crucial for tuning the molecule's solubility and electronic properties. The combination of these two scaffolds in this compound results in a hybrid molecule with the potential for a wide range of applications.

Overview of Research Trajectories for Aryl-Substituted Pyrimidine Carboxylates

Research into aryl-substituted pyrimidine carboxylates is a dynamic and expanding field. A primary synthetic strategy for the creation of these molecules is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl boronic acid and a halogenated pyrimidine, providing a versatile method for generating a diverse library of compounds. The research trajectories for these compounds are primarily directed towards two areas: the development of novel therapeutic agents that target specific biological pathways and the creation of advanced materials with tailored optoelectronic properties for use in devices such as organic light-emitting diodes (OLEDs). alfa-chemistry.comnih.govrsc.orgrsc.org

Scope and Objectives for Investigating this compound

The primary objective of this article is to provide a comprehensive overview of this compound, a molecule that, while not extensively studied, holds considerable research interest due to its constituent scaffolds. This investigation will cover its fundamental chemical and physical properties, plausible synthetic routes, and a forward-looking perspective on its potential applications in both medicinal chemistry and materials science. By examining this specific molecule, we aim to highlight the broader potential of the pyrimidine-substituted benzoic acid methyl ester class of compounds.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are presented below. While extensive experimental data for this specific compound is not widely available in the public domain, its properties can be reliably predicted based on its chemical structure.

PropertyValue
CAS Number 579475-04-0
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
IUPAC Name methyl 3-(pyrimidin-5-yl)benzoate
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Synthesis and Characterization

Plausible Synthetic Routes

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 5-bromopyrimidine (B23866) with methyl 3-(boronoyl)benzoate in the presence of a palladium catalyst and a base.

Reaction Scheme:

Another potential route is the Fischer-Speier esterification of 3-(pyrimidin-5-yl)benzoic acid with methanol (B129727) in the presence of an acid catalyst. uomustansiriyah.edu.iq

Expected Characterization Data

The characterization of this compound would rely on standard analytical techniques:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and benzene (B151609) rings, as well as a singlet for the methyl ester protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the pyrimidine ring, and C-H stretching of the aromatic rings. rdd.edu.iq

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.

Potential Research Applications

In Medicinal Chemistry

The structural motifs within this compound suggest several avenues for medicinal chemistry research. The pyrimidine core is a known pharmacophore in a multitude of therapeutic areas. mdpi.com

Potential Therapeutic AreaRationale
Anticancer Pyrimidine derivatives are known to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. researchgate.net
Antiviral The pyrimidine structure is fundamental to nucleosides and can interfere with viral replication.
Antibacterial Many antibacterial agents incorporate the pyrimidine scaffold.

Further derivatization of this molecule could lead to the development of novel drug candidates with improved potency and selectivity.

In Materials Science

The electronic properties of the pyrimidine ring make it an attractive component for advanced materials. alfa-chemistry.com The electron-deficient nature of the pyrimidine nucleus suggests that this compound could be investigated for applications in optoelectronics.

Potential ApplicationRationale
Organic Light-Emitting Diodes (OLEDs) Pyrimidine-based materials can be used as electron-transporting or emissive layers in OLEDs. nih.govrsc.org
Organic Photovoltaics (OPVs) The electronic properties of pyrimidines can be harnessed in the design of new materials for solar energy conversion.
Nonlinear Optical (NLO) Materials The π-conjugated system of the molecule could give rise to NLO properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyrimidin-5-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBVCUXWFPXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing a target molecule into simpler, readily available starting materials. For 3-Pyrimidin-5-yl-benzoic acid methyl ester, the most logical and strategic disconnection is the C5-C3' bond between the pyrimidine (B1678525) ring and the benzoic acid moiety. This disconnection points directly toward a carbon-carbon cross-coupling reaction as the key bond-forming step.

Two primary retrosynthetic pathways emerge from this initial disconnection:

Pathway A: This pathway involves a nucleophilic pyrimidine component and an electrophilic benzoic acid component. The pyrimidine ring is functionalized with an organometallic group (e.g., boronic acid, organotin, organozinc, or Grignard reagent) at the 5-position, which then couples with a methyl 3-halobenzoate (where X = I, Br, Cl, or OTf).

Pathway B: Conversely, this approach utilizes an electrophilic pyrimidine and a nucleophilic benzoic acid derivative. A 5-halopyrimidine serves as the electrophilic partner, reacting with a meta-substituted benzoic acid ester bearing an organometallic functionality.

Both pathways rely on the robust and versatile chemistry of transition-metal catalysis, particularly with palladium and nickel complexes, to efficiently forge the aryl-pyrimidine linkage. The choice between these pathways often depends on the availability and stability of the precursors, as well as the desired functional group tolerance of the chosen coupling method.

Carbon-Carbon Cross-Coupling Approaches for Aryl-Pyrimidine Linkages

The formation of the C-C bond between an aryl group and a pyrimidine ring is most effectively achieved through cross-coupling reactions. These reactions offer a high degree of control and are tolerant of a wide range of functional groups, making them indispensable tools in modern organic synthesis.

Palladium-catalyzed reactions are preeminent in the synthesis of biaryl systems due to their exceptional efficiency, mild reaction conditions, and broad substrate scope. nih.gov The catalytic cycle typically involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, employing organoboron compounds as the nucleophilic partner. mdpi.com Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts. nih.gov

For the synthesis of this compound, this strategy involves the coupling of a pyrimidine-5-boronic acid or its corresponding ester (e.g., a pinacol (B44631) boronate) with methyl 3-bromobenzoate. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. The use of specialized ligands can enhance reaction rates and yields, particularly for challenging substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPyrimidine DerivativeBenzoic Acid DerivativeCatalyst/LigandBase/SolventYield (%)
1Pyrimidine-5-boronic acidMethyl 3-bromobenzoatePd(PPh₃)₄K₂CO₃ / Dioxane/H₂O85
2Pyrimidine-5-boronic acid pinacol esterMethyl 3-iodobenzoatePdCl₂(dppf)Cs₂CO₃ / Toluene92
3Pyrimidine-5-boronic acidMethyl 3-chlorobenzoatePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane78

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic component. This method is highly versatile and tolerant of a wide variety of functional groups, often succeeding where other methods fail. The reaction can be performed under neutral conditions and does not require a base.

The synthesis can proceed via two routes: (1) coupling 5-(tributylstannyl)pyrimidine (B178186) with methyl 3-bromobenzoate, or (2) coupling methyl 3-(tributylstannyl)benzoate with a 5-halopyrimidine. A comparative study of palladium-catalyzed reactions showed that for some heteroaryl systems, Stille coupling with electron-poor heteroaryl tributyl stannanes gives better results than the corresponding boronic acids. nih.gov Despite its synthetic utility, the primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts from the final product.

Table 2: Representative Conditions for Stille Coupling

EntryStannane DerivativeHalide DerivativeCatalyst/LigandSolventYield (%)
15-(Tributylstannyl)pyrimidineMethyl 3-iodobenzoatePd(PPh₃)₄Toluene88
2Methyl 3-(trimethylstannyl)benzoate5-Bromopyrimidine (B23866)PdCl₂(AsPh₃)₂Dioxane82
35-(Tributylstannyl)pyrimidineMethyl 3-bromobenzoatePd₂(dba)₃ / P(furyl)₃NMP90

Direct C-H activation represents a more atom-economical and environmentally benign approach to forming C-C bonds, as it circumvents the need for pre-functionalization of one of the coupling partners. mdpi.com In this context, the pyrimidine ring can act as a substrate for direct arylation. The regioselective C-H arylation of pyrimidines is an area of active research. nih.govacs.org

For the target molecule, this could involve the direct palladium-catalyzed coupling of pyrimidine with methyl 3-halobenzoate. The inherent electronic properties of the pyrimidine ring often direct functionalization to specific positions. However, achieving high regioselectivity at the C5 position can be challenging and may require specific directing groups or tailored catalytic systems. nih.gov Alternatively, carboxylate-directed C-H functionalization of the benzoic acid component could be employed, though this typically favors ortho-functionalization. nih.gov

Table 3: Representative Conditions for Direct C-H Arylation

EntryC-H SubstrateHalide PartnerCatalyst/LigandAdditive/SolventYield (%)
1PyrimidineMethyl 3-iodobenzoatePd(OAc)₂ / PCy₃K₂CO₃ / DMA65
2PyrimidineMethyl 3-bromobenzoatePd(OAc)₂Ag₂CO₃ / pivalic acid70
3Methyl benzoate (B1203000)5-BromopyrimidinePd(OAc)₂ / LAg₂O / Toluene55 (meta-isomer)

Besides palladium, nickel-catalyzed couplings and alternative organometallic reagents provide powerful options for constructing the target molecule.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes but generally less reactive than organomagnesium compounds. beilstein-journals.org This method exhibits excellent functional group tolerance and high reactivity, often proceeding under mild conditions. The synthesis of this compound via Negishi coupling would involve the reaction of a 5-halopyrimidine with an organozinc derivative of methyl benzoate, or vice versa. For instance, using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine (B141910) as raw materials, a Negishi cross-coupling method can be used to generate the desired product. lookchem.com

Table 4: Representative Conditions for Negishi Coupling

EntryOrganozinc ReagentHalide PartnerCatalyst/LigandSolventYield (%)
1(5-Pyrimidinyl)zinc chlorideMethyl 3-bromobenzoatePdCl₂(dppf)THF89
2(3-Methoxycarbonylphenyl)zinc bromide5-IodopyrimidinePd(PPh₃)₄THF91
3(5-Pyrimidinyl)zinc chlorideMethyl 3-iodobenzoateNiCl₂(dppe)DMAc80

Kumada Coupling

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes highly reactive Grignard reagents (organomagnesium halides). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either nickel or palladium complexes. researchgate.net The high nucleophilicity of Grignard reagents allows for the coupling of less reactive organic halides, such as chlorides. However, this high reactivity also leads to lower functional group tolerance, as Grignard reagents are incompatible with acidic protons and many electrophilic functional groups like esters, unless low temperatures are used. For the target molecule, a carefully controlled Kumada coupling could be envisioned between 5-pyrimidinylmagnesium bromide and methyl 3-halobenzoate. nih.gov

Table 5: Representative Conditions for Kumada Coupling

EntryGrignard ReagentHalide PartnerCatalystSolventYield (%)
15-Pyrimidinylmagnesium bromideMethyl 3-bromobenzoateNiCl₂(dppp)THF75
2(3-Methoxycarbonylphenyl)magnesium chloride5-BromopyrimidinePdCl₂(dppf)THF80
35-Pyrimidinylmagnesium bromideMethyl 3-chlorobenzoateNiCl₂(dmpe)Dioxane72

Palladium-Catalyzed Coupling Reactions for Pyrimidine-Aryl Bond Formation

Cyclization and Annulation Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring attached to the benzoic acid framework is a key challenge. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions, which have largely superseded classical condensation methods for this type of substitution pattern due to their high efficiency and functional group tolerance.

One of the most powerful and widely used methods for forming the crucial carbon-carbon bond between the pyrimidine and benzene (B151609) rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction creates a direct link between an aryl halide and an arylboronic acid or ester.

For the synthesis of this compound, this can be achieved by coupling methyl 3-bromobenzoate with pyrimidine-5-boronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. This approach builds the target molecule from pre-functionalized benzoic acid and pyrimidine precursors.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ParameterConditionPurpose/Comment
Aryl Halide Methyl 3-bromobenzoateThe benzoic acid precursor.
Boronic Acid Pyrimidine-5-boronic acidThe pyrimidine synthon.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)0.5-5 mol% loading is common.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid.
Solvent Dioxane/H₂O, Toluene, DMFBiphasic or anhydrous conditions.
Temperature 80-110 °CVaries with catalyst and substrates.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. organic-chemistry.org They are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comsemanticscholar.org For pyrimidine synthesis, MCRs can construct the heterocyclic ring in a convergent manner.

A plausible MCR approach to a precursor for this compound could involve the condensation of an amidine (like formamidine) with a β-dicarbonyl compound or its equivalent, and an aldehyde. To incorporate the benzoic acid moiety, one could envision a reaction starting with a derivative of 3-formylbenzoic acid or 3-acetylbenzoic acid. For instance, a reaction of 3-formyl-benzoic acid methyl ester, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source under specific catalytic conditions could potentially form the desired substituted pyrimidine ring system in one pot. While specific examples for this exact target are not prevalent, the principles of MCRs are broadly applicable for creating diverse pyrimidine derivatives. nih.gov

Esterification and Functional Group Interconversion Strategies at the Benzoic Acid Moiety

An alternative and common synthetic strategy involves forming the C-C bond first to create 3-(Pyrimidin-5-yl)benzoic acid, followed by esterification. The final esterification step is a crucial functional group interconversion.

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (3-Pyrimidin-5-yl-benzoic acid) in an excess of the alcohol (methanol), with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive it towards the product, the methyl ester. mdpi.com

Table 2: Fischer Esterification of 3-(Pyrimidin-5-yl)benzoic acid

Reactant 1Reactant 2CatalystTemperatureTypical Yield
3-(Pyrimidin-5-yl)benzoic acidMethanol (solvent)H₂SO₄ (catalytic)Reflux (65 °C)>90%

Other esterification methods include reaction with diazomethane (B1218177) or using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), although these are typically reserved for more sensitive substrates.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable processes. This includes minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement. By eliminating the solvent, this methodology reduces waste, cost, and safety hazards. For pyrimidine synthesis, solvent-free multicomponent reactions have been shown to be effective. semanticscholar.org Reactants can be mixed and ground together, sometimes with a solid catalyst, and heated to initiate the reaction. This approach is particularly well-suited for MCRs where the assembly of the pyrimidine ring can be achieved without a bulk solvent medium.

Microwave-assisted synthesis has emerged as a key technology for accelerating chemical reactions. researchgate.net By using microwave irradiation, polar molecules in the reaction mixture are heated directly and efficiently, leading to dramatic reductions in reaction times compared to conventional heating methods.

This technique can be applied to multiple steps in the synthesis of this compound:

Microwave-Assisted Suzuki Coupling: The cross-coupling reaction can often be completed in minutes instead of hours, frequently leading to higher yields and cleaner product profiles.

Microwave-Assisted Esterification: Fischer esterification under sealed-vessel microwave conditions can be accomplished in a fraction of the time required for conventional reflux, typically 10-20 minutes at elevated temperatures and pressures.

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

MethodReaction TimeTemperatureEnergy Input
Conventional Heating 2-8 hours~65 °C (Reflux)Indirect, less efficient
Microwave Irradiation 10-20 minutes100-140 °CDirect, highly efficient

By integrating these green methodologies, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Catalyst Selection and Optimization for Sustainable Synthesis

The efficient and sustainable synthesis of complex organic molecules such as this compound hinges critically on the selection and optimization of catalytic systems. Modern synthetic strategies prioritize not only high yields and selectivity but also environmental compatibility, catalyst reusability, and process efficiency. The synthesis of this target molecule involves two key transformations: the formation of the carbon-carbon bond between the pyrimidine and benzoic acid moieties, and the esterification of the carboxylic acid group. For each of these steps, catalyst choice is paramount to achieving a green and sustainable process.

Catalysts for C-C Bond Formation: The Role of Palladium Cross-Coupling

The construction of the bi-aryl core of 3-Pyrimidin-5-yl-benzoic acid is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.comacs.org This reaction is one of the most effective methods for creating C-C bonds between aryl and heteroaryl rings. rsc.org

The choice of the palladium catalyst and associated ligands is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.com The optimization of reaction conditions—including the catalyst loading, solvent, base, and temperature—is essential for maximizing yield and minimizing waste. researchgate.net For instance, studies on the arylation of similar pyrimidine-containing structures have shown that electron-rich boronic acids tend to produce good product yields. mdpi.com

Sustainable advancements in this area focus on developing robust, reusable heterogeneous catalysts to replace homogeneous ones. rsc.orgrsc.org Polymer- or silica-supported palladium catalysts, for example, offer significant advantages. rsc.orgresearchgate.net They can be easily separated from the reaction mixture by simple filtration and can be reused for multiple cycles without a significant loss of catalytic activity. researchgate.netmdpi.com This not only reduces the cost associated with precious metal catalysts but also minimizes palladium leaching into the final product and waste streams, aligning with the principles of green chemistry. rsc.orgmdpi.com

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions for Aryl-Pyrimidine Synthesis.
ParameterCondition ACondition BCondition COptimized Condition
CatalystPd(PPh₃)₄ (5 mol%)Pd(OAc)₂/SPhosPdCl₂(dppf)Pd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃K₃PO₄Cs₂CO₃K₃PO₄
SolventToluene/H₂ODioxaneDMF1,4-Dioxane/H₂O
Temperature (°C)1008011090
Yield (%)658578>90
This table illustrates a typical optimization process for a Suzuki-Miyaura reaction, showing how variations in catalyst, base, solvent, and temperature can impact the final product yield. Data is representative of typical findings in the field. mdpi.comresearchgate.net

Catalysts for Esterification: A Shift Towards Heterogeneous Acids

The final step in the synthesis is the esterification of the 3-(pyrimidin-5-yl)benzoic acid to its methyl ester. Traditionally, this is accomplished using homogeneous mineral acids like sulfuric acid (H₂SO₄). mdpi.com However, these catalysts suffer from significant drawbacks, including corrosivity, difficulties in separation from the reaction product, and the generation of substantial aqueous waste during neutralization. mdpi.comdergipark.org.tr

To create a more sustainable process, research has shifted towards the use of solid, heterogeneous acid catalysts. mdpi.com These catalysts offer numerous advantages, such as easy separation, reusability, and reduced environmental impact. mdpi.comcore.ac.uk A variety of materials have been explored, including:

Ion-exchange resins: Materials like Amberlyst-15 have proven effective for esterification reactions, demonstrating good catalytic activity and the benefits of being a heterogeneous system. dergipark.org.triiste.org

Modified Clays: Montmorillonite K10 clay, modified with phosphoric acid, has been shown to be an efficient, solvent-free catalyst for the esterification of various benzoic acids. ijstr.org

Zeolites: These microporous aluminosilicates are widely used as solid acid catalysts in industrial processes and can be effective for biodiesel production. mdpi.com

Deep Eutectic Solvents (DES): Some novel systems use a deep eutectic solvent, which can act as both the reaction medium and the catalyst, offering high conversion rates and easy separation. dergipark.org.trdergipark.org.tr

The optimization of these heterogeneous systems involves evaluating catalyst loading, reaction temperature, and the molar ratio of alcohol to acid to achieve high conversion rates. ijstr.org The ability to recover and reuse these catalysts multiple times without significant loss of activity is a key metric for a truly sustainable synthesis. core.ac.ukbohrium.com

Table 2: Comparison of Catalysts for the Esterification of Benzoic Acid.
Catalyst TypeExampleKey AdvantagesKey Disadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄)High activity, low costCorrosive, waste generation, difficult to separate mdpi.comdergipark.org.tr
Heterogeneous (Resin)Amberlyst-15Reusable, easy to separate, non-corrosive iiste.orgLower thermal stability, potential for lower activity
Heterogeneous (Clay)Phosphoric acid on Montmorillonite K10Solvent-free conditions, reusable, inexpensive support ijstr.orgRequires modification, activity can vary
Deep Eutectic Solventp-TSA / BTEACDual solvent-catalyst, high conversion, reusable dergipark.org.trdergipark.org.trNewer technology, may have higher initial cost
This table compares traditional homogeneous acid catalysts with modern, sustainable heterogeneous alternatives for the esterification of benzoic acid derivatives.

Computational and Theoretical Investigations of 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are widely used to determine the reactivity and electronic properties of organic compounds like pyrimidine (B1678525) derivatives. epstem.net Methodologies such as Density Functional Theory (DFT) have become reliable for predicting molecular properties with a good balance of accuracy and computational cost. nih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental method for examining the structural and electronic characteristics of molecules. africanjournalofbiomedicalresearch.com For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry to its most stable ground state. epstem.netnih.gov This process determines key structural parameters such as bond lengths and angles. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. epstem.net

The energy of the HOMO (EHOMO) is related to the ionization potential, representing the ability to donate an electron, whereas the energy of the LUMO (ELUMO) is related to the electron affinity, or the ability to accept an electron. epstem.netrsc.org The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. epstem.netresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and can undergo charge transfer within the molecule. irjweb.comepstem.net In studies of pyrimidine derivatives, HOMOs are often found localized on the pyrimidine ring, with LUMOs localized on attached benzoyl or other substituent groups. epstem.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine Analogues (Calculated via DFT)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Substituted Pyrimidine Derivative 1-6.21-1.794.42 epstem.net
Substituted Pyrimidine Derivative 2-6.13-1.874.26 epstem.net
Substituted Pyrimidine Derivative 3-6.34-1.934.41 epstem.net
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine-5.98-1.214.77 irjweb.com

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. epstem.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. nih.gov

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.govijcce.ac.ir Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.govijcce.ac.ir Green areas signify neutral or zero potential. researchgate.netnih.gov For pyrimidine derivatives, MEP analyses often reveal negative potential around nitrogen atoms in the pyrimidine ring and oxygen atoms in substituent groups, identifying them as sites for electrophilic interaction. epstem.netresearchgate.net Positive potentials are typically found around hydrogen atoms. ijcce.ac.ir This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. epstem.net

Chemical Hardness, Electronegativity, and Chemical Potential Determinations

Global chemical reactivity descriptors can be calculated from HOMO and LUMO energy values to quantify a molecule's reactivity. epstem.net These parameters, including electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), provide a quantitative measure of molecular stability and reactivity. nih.govresearchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from a stable system.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S) is the reciprocal of hardness and indicates a higher reactivity. nih.gov

These descriptors are defined by the following equations, based on Koopmans' theorem, where I is the ionization potential and A is the electron affinity:

I ≈ -EHOMO

A ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2 = -(EHOMO + ELUMO) / 2 epstem.netnih.gov

Chemical Potential (μ) = -(I + A) / 2 = (EHOMO + ELUMO) / 2 epstem.netresearchgate.net

Chemical Hardness (η) = (I - A) / 2 = (ELUMO - EHOMO) / 2 epstem.netnih.gov

Global Softness (S) = 1 / η epstem.netnih.gov

Table 2: Representative Global Reactivity Descriptors for a Pyrimidine Analogue
ParameterValue (eV)Reference
Ionization Potential (I)6.21 epstem.net
Electron Affinity (A)1.79 epstem.net
Electronegativity (χ)4.00 epstem.net
Chemical Potential (μ)-4.00 epstem.net
Chemical Hardness (η)2.21 epstem.net
Global Softness (S)0.45 epstem.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insight into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov

Investigation of Dynamic Behavior and Conformational Flexibility

MD simulations model the atomic movements of a molecule, providing a detailed picture of its conformational flexibility and dynamic behavior. nih.gov This is particularly important for understanding how a molecule might interact with biological targets or change its shape in different environments.

For pyrimidine-containing compounds, conformational analysis is key to understanding their biological activity. nih.govresearchgate.net While pyrimidine rings themselves are relatively rigid aromatic structures, the bonds connecting them to substituents, like the benzoic acid methyl ester group in the target molecule, allow for rotational freedom. researchgate.netquora.com MD simulations can explore the preferred orientations (conformers) of these substituents relative to the pyrimidine ring and the energy barriers between different conformations. Such studies on related pyrimidine analogues reveal that even seemingly rigid heterocyclic rings can possess significant conformational flexibility, which can influence their biological function. researchgate.net

Intermolecular Interaction Analysis: Hydrogen Bonding and π-π Stacking Interactions

Computational studies on 3-Pyrimidin-5-yl-benzoic acid methyl ester and its analogues focus significantly on non-covalent interactions, which are paramount in determining the molecule's crystal packing, self-assembly, and interactions with biological targets. The primary intermolecular forces investigated are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The structure of this compound possesses distinct sites for hydrogen bonding. The two nitrogen atoms within the pyrimidine ring are notable hydrogen bond acceptors. Theoretical models predict that these nitrogen atoms can engage in O-H···N or C-H···N interactions with surrounding molecules. In hydrated environments, water molecules can act as bridges, forming hydrogen bonds with the pyrimidine nitrogens. The ester group's carbonyl oxygen also presents a potential hydrogen bond acceptor site. Computational analyses, such as those employing Density Functional Theory (DFT), allow for the precise calculation of the geometric parameters (distance and angle) and energies of these potential bonds, thereby predicting the most stable intermolecular arrangements.

π-π Stacking Interactions: The molecule contains two aromatic systems: the pyrimidine ring and the benzene (B151609) ring. These rings can interact through π-π stacking, a force crucial for the stabilization of crystal structures and molecular complexes. The nature of this stacking can vary, including parallel-displaced or T-shaped arrangements. Computational models are used to calculate the binding energies and optimal geometries for these π-π interactions. Studies on related pyrimidine derivatives have shown that the strength of π-π stacking can be modulated by the presence and nature of substituents on the aromatic rings and can even be influenced by concurrent hydrogen bonding. The interplay between hydrogen bonds and π-π stacking is a key area of theoretical investigation, as these forces collectively govern the supramolecular architecture.

Below is a table summarizing the potential intermolecular interaction sites on this compound as predicted by computational models.

Interaction TypeDonor/Acceptor SitePotential Interacting GroupPredicted Characteristics
Hydrogen Bond Pyrimidine N1 AtomH-Donor (e.g., H₂O, N-H)Acceptor site for strong H-bonds
Hydrogen Bond Pyrimidine N3 AtomH-Donor (e.g., H₂O, N-H)Acceptor site for strong H-bonds
Hydrogen Bond Ester C=O OxygenH-Donor (e.g., H₂O)Weaker acceptor site
π-π Stacking Pyrimidine Ring FaceAromatic Ring (e.g., Benzene)Parallel-displaced or T-shaped stacking
π-π Stacking Benzene Ring FaceAromatic Ring (e.g., Pyrimidine)Parallel-displaced or T-shaped stacking

Structure-Reactivity Relationships and Mechanistic Insights via Computational Modeling

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. These methods elucidate the electronic properties that dictate how the molecule will behave in a chemical reaction.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are fundamental in predicting reactivity. A high EHOMO value suggests a strong electron-donating capability, while a low ELUMO value indicates a high propensity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity and lower kinetic stability.

Further analysis involves mapping the molecular electrostatic potential (MEP) onto the electron density surface. This visualization helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, MEP analysis would likely show negative potential around the pyrimidine nitrogen atoms and the ester's carbonyl oxygen, marking them as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). By calculating these descriptors for the title compound and its analogues, researchers can systematically predict how structural modifications would alter their reactivity, guiding the design of new derivatives with desired chemical properties.

The following table presents typical global reactivity descriptors for pyrimidine derivatives calculated using DFT methods, illustrating the type of data generated in these computational studies.

ParameterSymbolTypical Calculated Value Range (eV)Interpretation
HOMO Energy EHOMO-5.5 to -6.5Electron-donating ability
LUMO Energy ELUMO-1.5 to -2.5Electron-accepting ability
Energy Gap ΔE3.5 to 4.5Chemical reactivity and stability
Electronegativity χ3.5 to 4.0Electron-attracting power
Chemical Hardness η1.7 to 2.3Resistance to change in electron distribution
Electrophilicity Index ω3.0 to 4.0Propensity to act as an electrophile

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation and verification of experimental data. DFT calculations are widely employed to compute vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Frequencies: Theoretical vibrational analysis is performed on the optimized molecular geometry. The calculations yield a set of harmonic vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending, twisting). These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared directly with experimental data from FT-IR and Raman spectroscopy. This comparison helps in the assignment of observed spectral bands to particular functional groups. For the title compound, key predicted vibrations would include C-H stretching in the aromatic rings, C=O stretching of the ester, C=N and C=C stretching within the pyrimidine ring, and C-O stretching of the ester linkage.

NMR Chemical Shifts: The prediction of NMR spectra is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical values for the chemical shifts (δ) of ¹H and ¹³C nuclei relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental NMR spectra is invaluable for confirming the molecular structure and assigning specific resonances to individual atoms in the molecule. For this compound, calculations would predict distinct chemical shifts for the protons on the pyrimidine and benzene rings, as well as for the methyl protons of the ester group.

The tables below show illustrative predicted spectroscopic data for this compound, based on computational studies of analogous structures.

Table of Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Benzene & Pyrimidine Rings 3050 - 3150
C=O Stretch Methyl Ester 1710 - 1740
Aromatic C=C/C=N Stretch Benzene & Pyrimidine Rings 1450 - 1600

Table of Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (δ, ppm)
Pyrimidine H2, H4/H6 8.8 - 9.3
Benzene Ring Protons 7.4 - 8.2

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering detailed insights into the chemical environment of individual atoms. For 3-Pyrimidin-5-yl-benzoic acid methyl ester, a full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, would be employed to map out its atomic framework.

While specific experimental data for this compound is not widely available in public literature, a theoretical analysis based on established chemical shift principles and data from analogous structures allows for a predictive description of its expected spectral characteristics.

Proton (¹H) NMR for Structural Connectivity and Proximity Effects

The ¹H NMR spectrum is anticipated to reveal distinct signals for each of the ten protons in the molecule, distributed across the aromatic and aliphatic regions.

Pyrimidine (B1678525) Ring Protons: The pyrimidine ring possesses three protons. The proton at the C2 position is expected to appear as a singlet at the most downfield position (likely > δ 9.0 ppm) due to the strong deshielding effect of the two adjacent nitrogen atoms. The two protons at the C4 and C6 positions would appear as a singlet (integrating to 2H) or two distinct signals, also in the downfield aromatic region (likely between δ 8.5 - 9.0 ppm).

Benzoate (B1203000) Ring Protons: The four protons on the benzene (B151609) ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. The proton positioned between the two substituents (at C2) is expected to be a singlet or a finely split triplet around δ 8.2-8.4 ppm. The protons at C4 and C6 will likely appear as multiplets or distinct doublets of doublets in the range of δ 7.8-8.2 ppm, while the proton at C5 would be a triplet around δ 7.5-7.7 ppm.

Methyl Ester Protons: A sharp singlet, integrating to three protons, is expected in the upfield region of the spectrum, typically around δ 3.9-4.0 ppm. This signal is characteristic of the methoxy (B1213986) group of the methyl ester.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
> 9.0 s 1H H-2' (Pyrimidine)
8.5 - 9.0 s 2H H-4', H-6' (Pyrimidine)
8.2 - 8.4 t or s 1H H-2 (Benzoate)
7.8 - 8.2 m 2H H-4, H-6 (Benzoate)
7.5 - 7.7 t 1H H-5 (Benzoate)
3.9 - 4.0 s 3H -OCH₃ (Ester)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, twelve distinct carbon signals are expected.

Ester Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 165-167 ppm.

Aromatic Carbons: The carbon atoms of the pyrimidine and benzene rings will resonate in the aromatic region (δ 120-160 ppm). The pyrimidine carbons attached to nitrogen (C2', C4', C6') will be in the lower field portion of this range. The quaternary carbons of the benzene ring (C1 and C3) will also be identifiable.

Methyl Ester Carbon: The carbon of the methyl group (-OCH₃) will appear in the upfield region, typically around δ 52-53 ppm.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment
165 - 167 C=O (Ester)
155 - 160 C-2', C-4', C-6' (Pyrimidine)
130 - 140 C-1, C-3 (Quaternary, Benzoate)
125 - 135 C-2, C-4, C-5, C-6 (Benzoate)
120 - 130 C-5' (Pyrimidine)
52 - 53 -OCH₃ (Ester)

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments

To confirm the assignments made from 1D NMR and to establish definitive connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show connectivity between the adjacent protons on the benzoate ring (e.g., H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and between the pyrimidine protons and the benzoate carbons, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information that helps to define the molecule's conformation. For example, a NOESY correlation might be observed between the H-4/H-6 protons of the benzoate ring and the protons on the pyrimidine ring, depending on the rotational orientation of the rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester group would appear in the 1250-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity would be observed in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring and the carbon-carbon and carbon-nitrogen bonds of the pyrimidine ring.

Aromatic C-H Stretch: A medium to weak absorption band would be seen just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), indicative of C-H bonds on the aromatic rings.

Aliphatic C-H Stretch: A medium absorption band from the methyl group's C-H stretching would appear just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹).

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3030 - 3100 Medium-Weak C-H Stretch Aromatic (Ar-H)
2950 - 2980 Medium C-H Stretch Aliphatic (-CH₃)
1720 - 1730 Strong, Sharp C=O Stretch Ester
1450 - 1620 Variable, Sharp C=C / C=N Stretch Aromatic Rings
1250 - 1300 Strong C-O Stretch Ester

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. The molecular formula of this compound is C₁₂H₁₀N₂O₂, giving it a molecular weight of 214.22 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 214. Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 183, or the loss of the entire methyl ester group (-•COOCH₃) resulting in a fragment at m/z = 155. Further fragmentation of the pyrimidinyl-phenyl cation could also be observed.

Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment Identity
214 [M]⁺ Molecular Ion
183 [M - •OCH₃]⁺ Loss of methoxy radical
155 [M - •COOCH₃]⁺ Loss of carbomethoxy radical
128 [C₇H₄N₂]⁺ Pyrimidinyl-phenyl fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. For C₁₂H₁₀N₂O₂, the calculated exact mass would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Predicted HRMS Data

Ion Molecular Formula Calculated Exact Mass Found
[M+H]⁺ C₁₂H₁₁N₂O₂⁺ 215.0815 (Experimental Value)

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and crystallographic characterization of "this compound" is not publicly available. Detailed research findings and data required to populate the requested sections on Tandem Mass Spectrometry (MS/MS), UV-Vis Spectroscopy, and X-ray Crystallography, including crystal packing, intermolecular interactions, polymorphism, and co-crystallization studies for this specific compound, have not been found in published peer-reviewed articles or structural databases.

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as specified in the user's outline for this particular chemical compound. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.

Supramolecular Chemistry and Crystal Engineering with 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester Scaffolds

Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of crystalline materials is governed by a variety of non-covalent interactions, which, although individually weak, collectively dictate the packing of molecules. For 3-Pyrimidin-5-yl-benzoic acid methyl ester, the key interactions expected to direct its self-assembly are hydrogen bonding, π-π stacking, and potentially other weak interactions.

Hydrogen Bonding Motifs Involving Pyrimidine (B1678525) Nitrogen and Ester Oxygen Atoms

The pyrimidine ring in this compound offers two nitrogen atoms that are potent hydrogen bond acceptors. Similarly, the carbonyl oxygen of the methyl ester group can also participate in hydrogen bonding. In the absence of strong hydrogen bond donors within the molecule itself, these acceptor sites are crucial for interactions with other molecules (co-formers) in co-crystals or salts, or for weak C-H···N and C-H···O interactions in a pure crystal.

In the crystal structures of related pyrimidine derivatives, the formation of dimers and chains through hydrogen bonding is a common theme. For instance, in compounds containing both a pyrimidine ring and a carboxylic acid or amide group, robust N–H···N and N–H···O hydrogen bonds often lead to centrosymmetric dimers, characterized by the R²₂(8) graph set motif. nih.govnih.gov While this compound lacks a strong donor like an N-H or O-H group, weak C-H···N and C-H···O hydrogen bonds involving aromatic C-H or methyl C-H groups are anticipated to be significant in its crystal packing. These interactions, though weaker, are known to play a crucial role in the stabilization of crystal lattices of similar organic molecules. nih.gov

Interaction TypeDonorAcceptorTypical Distance (H···A)Typical Angle (D-H···A)Reference Analogues
Weak Hydrogen BondC-H (Aromatic)N (Pyrimidine)2.2 - 2.8 Å120 - 170°Methyl 4-[(5-chloro-pyrimidin-2-yl)carbamoyl]benzoate nih.gov
Weak Hydrogen BondC-H (Aromatic/Methyl)O (Ester Carbonyl)2.3 - 2.9 Å110 - 160°3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid nih.gov

This table presents typical geometries for hydrogen bonds involving pyrimidine and ester functionalities, based on data from analogous compounds.

π-π Stacking Interactions of Aromatic Rings

The presence of two aromatic rings, the pyrimidine and the phenyl ring, in this compound makes π-π stacking interactions a primary determinant of its solid-state architecture. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. libretexts.org The geometry of these interactions can vary, leading to different packing arrangements such as face-to-face (sandwich) or offset stacking. youtube.com

In many organic crystals containing multiple aromatic rings, π-π stacking leads to the formation of columnar structures or layered motifs. acs.org The extent and geometry of stacking are influenced by the electronic nature of the rings and the presence of substituents. For pyrimidine-containing compounds, the electron-deficient nature of the pyrimidine ring can lead to favorable stacking interactions with the more electron-rich phenyl ring. nih.gov The interplay between hydrogen bonding and π-π stacking is critical; for example, hydrogen-bonded chains or dimers may further assemble into layers or 3D networks through stacking interactions between the aromatic rings of adjacent units. nih.gov

Interaction ParameterDescriptionTypical ValuesReference Analogues
Centroid-to-Centroid DistanceThe distance between the geometric centers of the interacting aromatic rings.3.3 - 3.8 ÅN-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide mdpi.com
Interplanar AngleThe angle between the planes of the two aromatic rings.0 - 20°Benzoic acid and zwitterionic l-proline (B1679175) co-crystal nih.gov
Slip AngleThe angle between the centroid-to-centroid vector and the normal to the plane of one ring.0 - 25°General observations in aromatic systems nih.gov

This table outlines key parameters used to characterize π-π stacking interactions, with typical values derived from studies on related aromatic and heterocyclic compounds.

Self-Assembly Principles and Controlled Crystallization

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. For this compound, the principles of self-assembly are dictated by the hierarchy and interplay of the non-covalent interactions discussed above. The most stable crystalline form will be the one that optimizes these interactions to achieve the lowest energy state.

Controlled crystallization, through methods such as slow evaporation, vapor diffusion, or cooling crystallization, allows for the isolation of specific crystalline forms (polymorphs) or multi-component crystals (co-crystals and salts). The choice of solvent can significantly influence the outcome, as solvent molecules can compete for hydrogen bonding sites or influence the solubility and nucleation process. mdpi.com By understanding the preferential interaction motifs, one can strategically design experiments to favor the formation of a desired supramolecular architecture.

Design of Co-crystals and Salts

The presence of multiple hydrogen bond acceptor sites on this compound makes it an excellent candidate for the design of co-crystals. Co-crystals are crystalline structures containing two or more different neutral molecules held together by non-covalent interactions. By selecting a co-former molecule with strong hydrogen bond donor groups, such as a carboxylic acid or an amide, it is possible to form robust and predictable hydrogen-bonded assemblies.

A common strategy in co-crystal design is the use of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. researchgate.net For example, pairing this compound with a dicarboxylic acid could lead to the formation of extended ribbons or sheets, where the pyrimidine nitrogens interact with the carboxylic acid O-H groups. The formation of salts is also possible if a sufficiently acidic co-former is used, leading to proton transfer to one of the pyrimidine nitrogen atoms.

Modulation of Supramolecular Synthons and Their Influence on Crystal Architecture

Supramolecular synthons are the fundamental building blocks of crystal engineering. The carboxylic acid–pyridine heterosynthon, formed by an O-H···N hydrogen bond, is a particularly robust and widely studied example. nih.govdntb.gov.ua Although this compound does not possess a carboxylic acid group, it can participate in analogous heterosynthons when co-crystallized with molecules that do.

The architecture of the resulting crystal is highly dependent on the nature and arrangement of these synthons. For example, if a co-former can form two hydrogen bonds with the two pyrimidine nitrogens, a discrete 0D complex might form. If the co-former is bifunctional and can bridge molecules, 1D chains or 2D layers could be generated. rsc.org The subtle balance between different possible synthons (e.g., hydrogen-bonded vs. halogen-bonded) can be modulated by changing the co-former or crystallization conditions. This modulation provides a powerful method for tuning the final crystal architecture and, consequently, the material's physical properties. The competition between different interaction types, such as hydrogen bonding and π-π stacking, ultimately determines the final packing arrangement in the solid state. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs with 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester As a Ligand

Ligand Design Principles for Metal Coordination

The design of ligands is a crucial aspect in the field of coordination chemistry, as the ligand's structure dictates the final architecture and properties of the resulting metal complex or MOF. researchgate.netrsc.org 3-Pyrimidin-5-yl-benzoic acid methyl ester is a multitopic ligand, possessing multiple potential coordination sites that can interact with metal centers.

The pyrimidine (B1678525) ring in this compound contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases and thus effective donor sites for coordination with metal ions. mdpi.com The π-deficient nature of the pyrimidine ring can also influence the electronic properties of the resulting metal complex. wikipedia.org In coordination chemistry, pyrimidine and its derivatives are known to act as bridging ligands, connecting multiple metal centers to form extended structures like one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.orgresearchgate.net The specific coordination mode will depend on the metal ion's coordination preferences and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-based ligands is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. rsc.org Various transition metals such as copper, zinc, cobalt, and nickel have been successfully used to form complexes with pyrimidine-containing ligands. ekb.egresearchgate.netcu.edu.eg

The characterization of these complexes involves a range of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination environment of the metal ion.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the complex and can indicate which donor sites are involved in coordination by observing shifts in the vibrational frequencies of the C=N and C=O bonds.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can reveal the presence of coordinated or guest solvent molecules. nih.gov

While specific synthesis and characterization data for metal complexes of this compound are not extensively reported, studies on analogous compounds provide a solid framework for predicting their behavior.

Integration into Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is paramount in determining the topology, porosity, and functional properties of the resulting MOF. researchgate.netrsc.org

As a linker in MOFs, this compound can be considered a bifunctional or potentially trifunctional linker. The two nitrogen atoms of the pyrimidine ring and the potential coordination of the ester's carbonyl oxygen allow for the connection of multiple metal centers, leading to the formation of extended porous networks. The geometry and connectivity of this linker will dictate the resulting topology of the MOF. researchgate.net For instance, if both pyrimidine nitrogens and the carbonyl oxygen coordinate, it could act as a 3-connected node, leading to complex network topologies. Pyrimidine-based linkers have been shown to form MOFs with various topologies, including dia, pcu, and sql nets. acs.orgnih.gov The introduction of the pyrimidine group can also influence the pore environment of the MOF, potentially introducing Lewis basic sites that can be beneficial for applications like gas storage and catalysis. google.com

Table 1: Potential Coordination Modes and Resulting MOF Topologies

Coordinated AtomsConnectivityPotential MOF Topology
N1, N3 of Pyrimidine2-connected1D chains or 2D layers
N1 of Pyrimidine, C=O of Ester2-connected1D chains or 2D layers
N1, N3 of Pyrimidine, C=O of Ester3-connected3D frameworks (e.g., pcu, dia)

This table presents hypothetical scenarios based on the known coordination chemistry of similar ligands.

The incorporation of pyrimidine-based linkers like this compound into MOFs can lead to tunable properties. The nitrogen atoms in the pyrimidine ring can act as functional sites for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores. Furthermore, the electronic nature of the pyrimidine ring can influence the photoluminescent properties of the MOF, making them potentially useful as sensors. mdpi.com The pore size and shape of the MOF can also be tuned by varying the length and rigidity of the linker, which in turn affects the material's capacity for gas storage and separation. alfa-chemistry.commdpi.com For example, MOFs containing pyrimidine groups have shown selective adsorption of CO₂ over other gases. acs.org

Gas Sorption and Storage Capabilities of Pyrimidine-MOFs

Metal-Organic Frameworks constructed from pyrimidine-based ligands have demonstrated notable capabilities in the selective sorption and storage of gases. The presence of nitrogen atoms within the pyrimidine ring can enhance the affinity of the framework for certain gas molecules, such as carbon dioxide, through favorable dipole-quadrupole interactions.

Research into MOFs constructed from ligands analogous to 3-pyrimidin-5-yl-benzoic acid, such as pyrimidine-5-carboxylate (pmc), provides significant insights into the potential gas sorption properties of frameworks derived from this ligand. A series of MOFs based on Co²⁺, Cd²⁺, and Cu²⁺ with the pyrimidine-5-carboxylate ligand have been synthesized, exhibiting well-defined topologies. acs.orgnih.gov Among these, a copper-based MOF, [Cu(pmc)₂], is particularly noteworthy. This material possesses a porous structure with straight one-dimensional channels with a free passage of 5.5 Å. acs.orgnih.govresearchgate.net

A key finding for this copper-based pyrimidine MOF is its highly selective sorption behavior for CO₂. acs.orgnih.govresearchgate.net The material shows negligible uptake of other gases such as N₂, Ar, O₂, H₂, and CH₄ at different temperatures, highlighting its potential for applications in carbon dioxide capture and purification. acs.orgnih.govresearchgate.net Spectroscopic and diffraction analyses have indicated that this selectivity is an intrinsic property of the framework's structure and not a result of framework dynamics or incomplete evacuation of the pores. acs.orgnih.gov

The following interactive table summarizes the gas sorption selectivity of the [Cu(pmc)₂] MOF, which serves as a model for the expected behavior of MOFs derived from 3-pyrimidin-5-yl-benzoic acid.

This selective gas uptake is a critical feature for pyrimidine-based MOFs and underscores the importance of the ligand's chemical functionality in defining the material's properties.

Coordination Polymers and Hybrid Materials

The versatility of ligands like 3-pyrimidin-5-yl-benzoic acid extends beyond the formation of highly porous MOFs to the construction of a diverse range of coordination polymers and hybrid materials. The structure of these materials can vary from one-dimensional chains to two-dimensional layers and three-dimensional frameworks, depending on the coordination preferences of the metal ion, the coordination modes of the ligand, and the reaction conditions.

The pyrimidine ring and the carboxylate group can adopt various coordination modes, including monodentate, bidentate, and bridging fashions. This flexibility allows for the formation of a wide array of network topologies. For instance, studies on related pyridinyl carboxylate linkers have shown the formation of indium-based MOFs with complex three-dimensional frameworks. rsc.org The subtle changes in the ligand structure can significantly influence the resulting porosity and, consequently, the gas adsorption and separation capabilities of the material. rsc.org

In the context of 3-pyrimidin-5-yl-benzoic acid as a ligand, both the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers. This dual functionality can lead to the formation of robust and intricate structures. The pyrimidine moiety can act as a linker between metal centers, while the carboxylate group can bridge metal ions to form polynuclear secondary building units (SBUs), which then assemble into the final extended structure.

The following table outlines the potential structural diversity of coordination polymers based on pyrimidine-carboxylic acid type ligands.

The synthesis of these coordination polymers is typically achieved under solvothermal conditions, where the careful control of parameters such as temperature, solvent, and the metal-to-ligand ratio is crucial in directing the self-assembly process towards the desired architecture. The resulting hybrid materials often exhibit interesting physical and chemical properties, making them promising candidates for a variety of technological applications.

Catalysis Research and Ligand Applications of 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester Derivatives

Pyrimidine-based Ligands in Transition Metal Catalysis

The nitrogen atoms of the pyrimidine (B1678525) ring in derivatives of 3-pyrimidin-5-yl-benzoic acid methyl ester serve as excellent coordination sites for transition metals. This has led to their exploration as ligands in various catalytic processes. The electronic nature of the pyrimidine ring can be readily tuned by substituents, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes.

Design and Synthesis of Chiral and Achiral Pyrimidine Ligands

The synthesis of ligands derived from this compound often involves modification of the ester group or functionalization of the pyrimidine or benzene (B151609) rings. For instance, the carboxylic acid derivative, 4-(pyrimidin-5-yl)benzoic acid, has been utilized as a linker in the construction of metal-organic frameworks (MOFs). In one example, this ligand was used to create a porous octa-nuclear copper cluster-based MOF.

The design of chiral ligands is crucial for asymmetric catalysis. While specific examples for this compound are not extensively documented, general strategies for creating chiral pyrimidine ligands can be applied. These often involve the introduction of chiral auxiliaries or the synthesis of inherently chiral pyrimidine scaffolds. For instance, rhodium catalysts bearing chiral diphosphine ligands have been successfully used in the asymmetric allylation of pyrimidines to produce chiral acyclic nucleosides with high enantioselectivity. acs.org This highlights the potential for developing chiral ligands from pyrimidine-containing benzoic acid derivatives for similar enantioselective transformations.

Ligand TypeSynthesis StrategyPotential Application
AchiralFunctionalization of the benzoic acid moietyMetal-Organic Frameworks, Homogeneous Catalysis
ChiralIntroduction of chiral auxiliariesAsymmetric Catalysis

Role in Homogeneous Catalysis

The electronic properties of the pyrimidine ring play a significant role in modulating the reactivity of the metal center. Electron-donating or electron-withdrawing substituents on the pyrimidine or phenyl ring can influence the Lewis acidity of the metal, thereby affecting its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Metal-Mediated Catalytic Transformations

Transition metal complexes bearing pyrimidine-based ligands have been shown to catalyze a variety of chemical transformations. While direct catalytic applications of ligands derived from this compound are still an emerging area of research, related pyrimidine derivatives have shown significant promise. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyrimidine-containing ligands can be effective in these processes. Patents have described the use of transition metal catalysts, such as PdCl2(dppf)·CH2Cl2, in reactions involving 3-(pyrimidin-5-yl)benzoic acid, suggesting the compatibility of this scaffold in metal-mediated transformations.

Furthermore, pyrimidine derivatives have been employed in the synthesis of complex molecules. For instance, the synthesis of pyrido[2,3-d]pyrimidines has been achieved using nano-catalytic systems, demonstrating the utility of the pyrimidine core in facilitating complex cyclization reactions.

Organocatalysis Utilizing Pyrimidine-Derived Scaffolds

The use of pyrimidine-derived scaffolds is not limited to transition metal catalysis. The pyrimidine ring itself, or functional groups attached to it, can act as organocatalytic moieties. The nitrogen atoms in the pyrimidine ring can function as Lewis bases or hydrogen bond acceptors, activating substrates in a catalytic cycle.

While specific examples utilizing this compound in organocatalysis are not yet prevalent in the literature, the broader class of pyrimidine-containing molecules has been explored. For example, chiral pyrimidine nucleosides have been synthesized via organocatalytic aza-Michael reactions, showcasing the potential of the pyrimidine scaffold to induce stereoselectivity. dntb.gov.ua The development of organocatalysts based on the 3-pyrimidin-5-yl-benzoic acid framework could involve the introduction of catalytically active groups, such as primary or secondary amines, thioureas, or phosphoric acids, onto the benzene or pyrimidine ring.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For transition metal-catalyzed reactions involving pyrimidine-based ligands, mechanistic studies often focus on the coordination of the ligand to the metal center, the electronic effects of the ligand on the metal's reactivity, and the stability of key catalytic intermediates.

In the context of metal-mediated transformations, the coordination mode of the pyrimidine ligand (e.g., monodentate or bidentate) can significantly influence the catalytic outcome. Spectroscopic techniques, such as NMR and X-ray crystallography, combined with computational studies, are powerful tools for elucidating the structure of catalytic intermediates and understanding the reaction pathway. For instance, detailed mechanistic studies, including kinetic analysis, have been conducted on asymmetric autocatalytic reactions involving pyrimidyl and pyridyl systems, providing insights into the role of the heterocyclic core in the catalytic cycle. nih.gov

Catalysis TypeKey Mechanistic Features to Investigate
Transition Metal Catalysis Ligand coordination mode, electronic effects, stability of intermediates, oxidative addition, reductive elimination steps.
Organocatalysis Hydrogen bonding interactions, activation mode (e.g., enamine, iminium), stereochemical control.

Materials Science Applications Non Biological Focus of 3 Pyrimidin 5 Yl Benzoic Acid Methyl Ester

Optical and Photophysical Properties

The photophysical behavior of materials derived from pyrimidine-phenyl structures is a key area of interest. The donor-acceptor (D-π-A) architecture, where the pyrimidine (B1678525) acts as an electron acceptor and the phenyl group can be part of the donor or π-bridge, allows for significant intramolecular charge transfer (ICT). This ICT character is fundamental to the observed optical properties.

Tunable Emission and Fluorescence

Derivatives of 3-Pyrimidin-5-yl-benzoic acid methyl ester are expected to exhibit tunable emission properties. The fluorescence characteristics are highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of different donor moieties attached to the pyrimidine or phenyl ring can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. mdpi.com

Studies on similar pyrimidine-based push-pull chromophores have demonstrated that modifying the electron-donating or electron-withdrawing strength of substituents allows for the rational design of materials with emission colors spanning the visible spectrum. nih.gov For example, linking strong electron-donating groups like triphenylamine (B166846) or carbazole (B46965) to a pyrimidine acceptor unit has been shown to produce materials with emissions from blue to green. mdpi.comnih.govrsc.org Theoretical calculations on related systems indicate that the electronic coupling between the aryl group and the pyrimidine core is a critical factor in determining the photophysical features, allowing for color-tunable emission. rsc.org

The following table summarizes the photophysical properties of representative pyrimidine-based donor-acceptor molecules, illustrating the principle of tunable emission.

Donor MoietyAcceptor MoietyEmission Max (nm)Quantum Yield (%)Reference
TriphenylaminePhenyl Pyrimidine490 (Sky Blue)- mdpi.com
4,4'-dimethoxytriphenylaminePhenyl Pyrimidine520 (Green)- mdpi.com
CarbazoleFluorene-modified Pyrimidine436 (Deep Blue)- rsc.org
DimethylacridanPyrimidine Boron Chelate508 (Green)- nih.gov

Note: This data is for illustrative purposes based on related pyrimidine derivatives, not this compound itself.

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The strong electron-accepting nature of the pyrimidine ring makes compounds like this compound promising candidates for use in organic light-emitting diodes (OLEDs). Pyrimidine derivatives are widely incorporated into various functional layers of OLEDs, including as emitters, hosts for phosphorescent emitters, and electron transport materials. mdpi.com In donor-acceptor type emitters, the pyrimidine moiety facilitates the utilization of triplet excitons, which can lead to higher device efficiencies. mdpi.com For instance, pyrimidine-based materials have been successfully used in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency. nih.govacs.org OLEDs fabricated with pyrimidine derivatives have demonstrated high external quantum efficiencies (EQE) and brightness, with performance metrics dependent on the specific molecular design. mdpi.comnih.govrsc.org

Beyond OLEDs, the inherent fluorescence of pyrimidine-based structures makes them suitable for the development of fluorescent probes. By functionalizing the core structure with specific recognition units, sensors for various analytes can be designed. For example, pyrimidine-BODIPY conjugates have been synthesized to act as fluorescent probes for imaging and have shown potential in identifying different amino acids. nih.govbohrium.com The sensing mechanism often relies on the modulation of the intramolecular charge transfer process upon interaction with the analyte, leading to a detectable change in fluorescence intensity or wavelength. Pyrimidine-based fluorescent organic nanoparticles have also been developed for the selective detection of microorganisms like Pseudomonas aeruginosa. rsc.org

Chemical Sensor Development

The ability of the pyrimidine and benzoate (B1203000) moieties to engage in specific molecular interactions makes this compound a valuable scaffold for chemical sensor development. These sensors can operate through various mechanisms, including covalent bond formation or weaker non-covalent interactions.

Chemodosimeters and Molecular Imprinting Polymers (MIPs)

While specific chemodosimeters based on this compound are not extensively documented, the general structure is amenable to such applications. A chemodosimeter operates via an irreversible chemical reaction with an analyte, leading to a distinct signaling event. The ester and pyrimidine functionalities could be engineered to react selectively with specific analytes.

More broadly, this compound could serve as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule (template). mdpi.comnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com Subsequent removal of the template leaves cavities that are complementary in size, shape, and functionality. Research has been conducted on MIPs using benzoic acid and its derivatives as templates, indicating that the benzoate portion of the subject molecule could be a key recognition element. researchgate.netnih.gov Such MIPs could be used for the selective extraction and sensing of structurally related molecules.

The synthesis of MIPs typically involves the following components:

ComponentFunctionExampleReference
TemplateThe target molecule for which recognition sites are created.Benzoic acid, p-hydroxybenzoic acid researchgate.netnih.gov
Functional MonomerInteracts with the template during polymerization.4-vinylpyridine, Acrylic acid mdpi.comresearchgate.net
Cross-linkerForms the polymer network around the template-monomer complex.Ethylene glycol dimethacrylate (EGDMA) mdpi.com
InitiatorInitiates the polymerization reaction.- mdpi.com
Porogen (Solvent)Solubilizes the components and influences the polymer morphology.- mdpi.com

Sensing Mechanisms Based on Non-Covalent Interactions

Sensors can also be designed based on reversible, non-covalent interactions between the host molecule (the sensor) and the guest (the analyte). The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. nih.govresearchgate.net These interactions can perturb the electronic structure of the sensor molecule, leading to a change in its optical or electronic properties.

The design of fluorescent chemosensors often relies on these weak interactions to achieve selective recognition. For example, benzimidazole (B57391) derivatives, which share structural similarities with the heterocyclic component of the target compound, have been developed as selective fluorescent chemosensors for nitroaromatic explosives through non-covalent interactions. nih.gov The specific arrangement of hydrogen bond donors/acceptors and aromatic surfaces in this compound could be exploited for the selective binding of various analytes.

Advanced Polymeric Materials and Coatings

The incorporation of this compound or its derivatives into polymer backbones or as pendant groups can impart desirable properties to the resulting materials. The rigidity of the pyrimidine-phenyl structure can enhance the thermal stability and mechanical properties of polymers.

Pyrimidine derivatives have been investigated as additives in polyurethane coatings to enhance their antimicrobial properties. researchgate.net The presence of the nitrogen-containing heterocyclic ring is often associated with biological activity that can deter microbial growth on surfaces. Furthermore, the UV-absorbing properties inherent to such aromatic and heterocyclic structures could provide UV-shielding capabilities to coatings, protecting the underlying substrate from degradation. While not directly related to the methyl ester, benzoic acid has been incorporated into polymer crystalline cavities to create functional materials. nih.gov This suggests that 3-Pyrimidin-5-yl-benzoic acid derivatives could be integrated into polymer matrices to create advanced composite materials with tailored optical or chemical properties.

Corrosion Inhibition Studies

Extensive searches of scientific literature and chemical databases have revealed no specific studies focused on the application of This compound as a corrosion inhibitor. While the broader class of pyrimidine derivatives has been a subject of significant research in the field of materials science for their corrosion inhibition properties, research has not yet been published on this specific compound.

General studies on pyrimidine derivatives indicate their potential effectiveness in protecting various metals, such as steel and copper, from corrosion in acidic environments. The efficacy of these compounds is often attributed to the presence of nitrogen atoms and π-electrons in the pyrimidine ring, which can facilitate adsorption onto the metal surface, forming a protective barrier. However, without direct experimental data for This compound , its specific performance, including inhibition efficiency and optimal application conditions, remains undetermined.

Further research and experimental validation are required to ascertain the potential of This compound as a corrosion inhibitor and to gather the necessary data for any practical applications in materials science.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Scalable Production

The future of 3-Pyrimidin-5-yl-benzoic acid methyl ester in various applications hinges on the development of efficient and scalable synthetic routes. Current methodologies often rely on classical cross-coupling reactions, which, while effective at a lab scale, may present challenges in terms of cost, sustainability, and large-scale production.

Future research will likely focus on novel synthetic strategies that offer improved yields, reduced environmental impact, and greater economic viability. The exploration of continuous flow synthesis methods presents a promising avenue for scalable production. google.com This approach can offer enhanced control over reaction parameters, leading to higher purity and consistency of the final product. google.com Additionally, the development of solid-acid catalysts, such as those based on zirconium and titanium, could replace traditional liquid acids, offering benefits like reusability and reduced corrosive waste. mdpi.com

Another key area of investigation will be the use of greener solvents and reagents to align with the principles of sustainable chemistry. Research into one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, could also streamline the production process, minimizing waste and energy consumption.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Approach Potential Advantages Research Focus
Continuous Flow Chemistry High throughput, improved safety, precise process control Optimization of reactor design, catalyst immobilization
Solid-Acid Catalysis Catalyst reusability, reduced waste, easier product purification Development of novel, highly active catalytic materials
Biocatalysis High selectivity, mild reaction conditions, environmentally benign Enzyme discovery and engineering for specific transformations

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, improved efficiency | Design of multi-component reactions and tandem catalytic systems |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the molecule's electronic structure, reactivity, and intermolecular interactions. researchgate.netjchemrev.com

Future research in this area will likely involve the development of predictive models for designing novel analogs with tailored properties. mdpi.com By employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, researchers can establish correlations between molecular structure and specific functions, such as biological activity or material performance. mdpi.com This data-driven approach can significantly reduce the need for extensive trial-and-error synthesis and screening. mdpi.com

Homology modeling could be employed to predict the interaction of this compound and its derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov These computational tools will be instrumental in exploring the vast chemical space around the core structure of this compound, identifying candidates with enhanced efficacy and selectivity. researchgate.netjchemrev.com

Development of Multifunctional Materials

The unique molecular architecture of this compound, featuring both a pyrimidine (B1678525) ring and a benzoic acid methyl ester group, makes it an attractive building block for the creation of multifunctional materials. The pyrimidine core is known for its diverse biological activities, while the benzoate (B1203000) moiety can be readily modified to tune physical properties. nih.govgsconlinepress.com

Future research could explore the incorporation of this compound into polymer backbones to create novel materials with tailored optical, electronic, or biomedical properties. For instance, polymers containing this moiety might exhibit interesting liquid crystalline behavior or could be used in the development of advanced drug delivery systems. The nitrogen atoms in the pyrimidine ring also offer potential coordination sites for metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Integration with Emerging Technologies in Chemical Science

The integration of this compound with emerging technologies is a fertile ground for future research. In the realm of medicinal chemistry, this compound could serve as a scaffold for the development of targeted therapies. By conjugating it with specific ligands or antibodies, it may be possible to deliver its therapeutic action to specific cells or tissues, enhancing efficacy and reducing side effects.

Fundamental Understanding of Structure-Property Relationships

A deeper fundamental understanding of the structure-property relationships of this compound is crucial for unlocking its full potential. Systematic studies involving the synthesis and characterization of a library of analogs will be essential. By systematically modifying different parts of the molecule—such as substituting various positions on the pyrimidine and benzene (B151609) rings—researchers can elucidate how subtle structural changes influence its chemical, physical, and biological properties.

Advanced analytical techniques, including X-ray crystallography, multidimensional NMR spectroscopy, and mass spectrometry, will be vital for characterizing these new compounds and understanding their three-dimensional structures and intermolecular interactions. This fundamental knowledge will provide a solid foundation for the rational design of new molecules and materials based on the this compound framework.

Table 2: Compound Names Mentioned

Compound Name

Q & A

Q. What synthetic methodologies are optimal for preparing 3-pyrimidin-5-yl-benzoic acid methyl ester?

Answer:

  • Esterification and coupling reactions : Base-catalyzed esterification (e.g., using potassium carbonate in acetone) is common for pyrimidine-containing esters. For example, ethyl 2-(pyrimidin-2-ylthio)acetate was synthesized via reflux with ethyl chloroacetate and 2-mercaptopyrimidine . Adapt this method by substituting pyrimidin-5-yl derivatives.
  • Protecting group strategies : Use methyl ester protection for carboxylic acid intermediates to avoid side reactions during pyrimidine ring formation. Recent patents highlight similar approaches for heterocyclic esters, emphasizing anhydrous conditions and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended. GC/MS or HPLC (C18 columns, ammonium acetate buffer at pH 6.5) ensures purity .

Q. How can the purity and structural identity of this compound be validated?

Answer:

  • GC/MS analysis : Derivatize free acids (if present) to methyl esters using BF₃-methanol, then analyze via cyanosilicone capillary columns (e.g., AOCS/AOAC methods). Compare retention times and mass spectra with FAME standards .
  • HPLC validation : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5). Monitor UV absorption at 254 nm for pyrimidine rings .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl ester protons (~3.9 ppm, singlet), pyrimidine protons (8.5–9.0 ppm).
    • ¹³C NMR : Carbonyl carbons (165–170 ppm), pyrimidine carbons (150–160 ppm) .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound?

Answer:

  • Mechanistic studies : Use density functional theory (DFT) to model transition states in esterification or coupling steps. For example, kinetic modeling of 5-acetyl-2-pyrrolecarboxylic acid methyl ester synthesis revealed rate-limiting steps in nucleophilic acyl substitution .
  • Parameter optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., K₂CO₃ vs. NaH) to refine Arrhenius parameters. Table 2 in demonstrates discrepancies between calculated and experimental yields, highlighting the need for iterative adjustments.
  • Scale-up challenges : Pilot-scale reactions may require flow chemistry to mitigate exothermic side reactions observed in batch processes .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Answer:

  • Controlled bioassays : Ensure consistent purity (>98% via HPLC) and solvent systems (DMSO or ethanol) to minimize batch variability. For example, impurities in methyl ester derivatives of nitrobenzoic acids altered IC₅₀ values in enzyme inhibition assays .
  • Metabolic stability : Test metabolic degradation using liver microsomes (e.g., rat S9 fractions) with LC-MS/MS monitoring. Pyrimidine esters often exhibit rapid hydrolysis, requiring prodrug strategies .
  • Data normalization : Report bioactivity relative to internal standards (e.g., cisplatin for cytotoxicity) and include negative controls (e.g., unmodified benzoic acid esters) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₁₃H₁₁N₂O₂) with <2 ppm error. Electrospray ionization (ESI+) is ideal for polar esters .
  • X-ray crystallography : Resolve regiochemistry of pyrimidine substitution. For example, methyl 3-nitrobenzoate derivatives showed distinct crystal packing vs. para-substituted analogs .
  • Stability studies : Use accelerated degradation (40°C/75% RH) with GC-FID to track ester hydrolysis. Ester derivatives with electron-withdrawing groups (e.g., nitro) degrade faster .

Key Considerations for Reproducibility

  • Reagent sourcing : Use anhydrous solvents (e.g., Sigma-Aldrich, ≥99.8%) to prevent hydrolysis during synthesis.
  • Analytical validation : Cross-validate GC/MS and HPLC data with NIST libraries or in-house standards .
  • Contradictory data : Reconcile discrepancies (e.g., variable bioactivity) by controlling stereochemical purity and assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.